molecular formula C25H25N5O4 B2608377 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-72-0

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2608377
CAS No.: 887466-72-0
M. Wt: 459.506
InChI Key: MKDDJQOAHPMXKJ-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[2,1-f]purine core with multiple substituents, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves cyclization reactions starting from purine derivatives.

    Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl and 2-methylbenzyl groups through nucleophilic substitution or coupling reactions.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on cellular processes and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. Its structure suggests it could:

    Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-Phenyl-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2,4-Dimethoxyphenyl)-1,7-dimethyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

Compared to similar compounds, 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may exhibit unique properties due to the specific arrangement and nature of its substituents

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-15-8-6-7-9-17(15)14-29-23(31)21-22(27(3)25(29)32)26-24-28(21)13-16(2)30(24)19-11-10-18(33-4)12-20(19)34-5/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDDJQOAHPMXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4C5=C(C=C(C=C5)OC)OC)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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